
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) under conditions that facilitate the substitution reaction.
Thiol Group Addition: The thiol group is introduced through a nucleophilic substitution reaction, often using thiourea as a precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
The compound 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol (C11H7F3N2S) is a thiol derivative of pyridine that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, materials science, and catalysis, backed by comprehensive data and case studies.
Structure and Composition
- Molecular Weight : 256.246 g/mol
- Molecular Formula : C11H7F3N2S
- IUPAC Name : this compound
Physical Properties
- Appearance : Typically a solid at room temperature.
- Solubility : Soluble in organic solvents, with limited solubility in water.
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its ability to interact with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of breast cancer cells, suggesting its potential as an anticancer agent .
Materials Science
The compound is also being explored for its role in developing advanced materials, particularly in the field of sensors and electronic devices.
Case Study: Sensor Development
A recent study highlighted the use of this compound in creating sensors for detecting heavy metals. The compound's thiol group enhances its binding affinity for metal ions, making it an effective chelating agent .
Catalysis
Due to its unique structure, this compound serves as a catalyst in various organic reactions.
Case Study: Catalytic Reactions
In a series of experiments, this thiol derivative was utilized as a catalyst for the synthesis of heterocyclic compounds. The results showed improved yields and selectivity compared to traditional catalysts, indicating its effectiveness in organic synthesis .
Data Table
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-4-yl)-6-methylpyridine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Pyridin-4-yl)-6-chloropyridine-2-thiol: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.
Biological Activity
5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol is a heterocyclic compound characterized by its unique trifluoromethyl and thiol functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with biological targets. The thiol group enables the formation of covalent bonds with cysteine residues in proteins, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been investigated as a potential enzyme inhibitor. The thiol group can form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.
- Cell Penetration : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy in biological systems.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds featuring trifluoromethyl pyridine derivatives. For instance, novel derivatives were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) in plants. These enzymes play critical roles in plant defense mechanisms against viral infections .
Case Studies
- Inhibition Studies : In cell-based assays, compounds similar to this compound demonstrated significant inhibition of specific enzymes linked to cancer progression. For example, certain derivatives exhibited over 95% inhibition at concentrations as low as 0.1 µM in luciferase reporter assays .
- Antiviral Efficacy : A study evaluated the curative and protective activities of various trifluoromethyl pyridine derivatives against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Some compounds showed protective values exceeding those of established antiviral agents, indicating their potential application in agricultural biotechnology .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Pyridin-4-yl)-6-(trifluoromethyl)pyridine-2-thiol, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Functionalization : Begin with a pyridine precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, and introduce the pyridin-4-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura or Negishi coupling using Pd catalysts) . Fluorinated intermediates may require anhydrous conditions and inert atmospheres to prevent side reactions.
- Thiol Group Introduction : Replace a leaving group (e.g., chloride or sulfonate) at the 2-position with a thiol using thiourea or sodium hydrosulfide under controlled pH (pH 8–10) to avoid oxidation .
- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (80–120°C), solvent polarity (DMSO or DMF), and catalyst loading. Monitor yield via HPLC and adjust based on kinetic studies .
Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in -NMR) and pyridin-4-yl substitution patterns (aromatic protons at δ 7.5–8.5 ppm). Thiol protons may appear as broad singlets (~δ 3–4 ppm) but are often absent due to exchange .
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water mixtures. The trifluoromethyl group and pyridine-thiol tautomerism can be resolved using high-resolution structures, as demonstrated for related fluoropyridines .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected [M+H] ~ 287.05 g/mol) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
Methodological Answer:
- Solubility Screening : Test in polar aprotic solvents (e.g., DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 4–10). The thiol group enhances solubility in basic aqueous media but may oxidize to disulfides at pH > 10 .
- Stability Studies : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying oxygen levels. Use HPLC to monitor thiol oxidation and pyridine ring integrity over 72 hours .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the thiol group in nucleophilic or radical reactions?
Methodological Answer:
- Quantum Chemical Calculations : Perform DFT studies (e.g., B3LYP/6-31G*) to map the thiol’s nucleophilicity and tautomeric equilibria (thiol vs. thione forms). Transition state analysis can predict regioselectivity in alkylation or acylation reactions .
- Reaction Path Screening : Use automated reaction discovery tools (e.g., AFIR or GRRM) to identify low-energy pathways for sulfur-centered reactions, such as thiol-ene click chemistry .
Q. How can researchers resolve contradictions in reported reaction yields when modifying substituents on the pyridine ring?
Methodological Answer:
- Data-Driven Analysis : Apply multivariate regression to identify yield outliers linked to steric effects (e.g., bulky substituents at the 6-position hindering cross-coupling) or electronic factors (e.g., electron-withdrawing groups deactivating the ring) .
- Mechanistic Probes : Use isotopic labeling (e.g., in the thiol group) to trace kinetic isotope effects and distinguish between rate-limiting steps (e.g., oxidative addition vs. transmetallation in coupling reactions) .
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs) or catalytic systems?
Methodological Answer:
- Coordination Chemistry : Screen metal salts (e.g., Zn, Cu) for thiolate complex formation. UV-Vis and EPR can confirm metal-ligand charge transfer .
- Catalytic Testing : Immobilize the compound on silica or polymer supports for heterogeneous catalysis. Evaluate turnover numbers in model reactions (e.g., C–S bond formation) under flow conditions .
Q. Data Contradiction and Optimization
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HepG2) and control for thiol oxidation (e.g., add antioxidants like TCEP). Compare IC values under normoxic vs. hypoxic conditions to assess redox-dependent activity .
- Meta-Analysis : Aggregate data from PubChem BioAssay entries and apply funnel plots to detect publication bias in reported IC values .
Properties
IUPAC Name |
5-pyridin-4-yl-6-(trifluoromethyl)-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2S/c12-11(13,14)10-8(1-2-9(17)16-10)7-3-5-15-6-4-7/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVJPAIUPBSRSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC(=C1C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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